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1-(3,4-difluorobenzyl)-1H-imidazole

Catalog No.
S8260403
CAS No.
M.F
C10H8F2N2
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-difluorobenzyl)-1H-imidazole

Product Name

1-(3,4-difluorobenzyl)-1H-imidazole

IUPAC Name

1-[(3,4-difluorophenyl)methyl]imidazole

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H8F2N2/c11-9-2-1-8(5-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2

InChI Key

YOWSCWVTVGDNPQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN2C=CN=C2)F)F

Canonical SMILES

C1=CC(=C(C=C1CN2C=CN=C2)F)F

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid is an organic compound classified as an imidazole derivative. This compound features a unique structure characterized by a 3,4-difluorobenzyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group at the 4-position. The presence of fluorine atoms in the benzyl group significantly impacts the compound's electronic properties, enhancing its reactivity and selectivity in various chemical and biological contexts.

  • Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions, allowing for further functionalization of the compound.

The biological activity of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid has been investigated in various studies. The compound has shown potential in inhibiting enzyme activity by binding to active sites or allosteric sites on specific molecular targets. This interaction can block substrate access or alter enzyme conformation, which may lead to therapeutic effects against certain diseases. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity towards certain biological targets.

The synthesis of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves several key steps:

  • Formation of the Imidazole Ring: This is achieved through the Debus-Radziszewski imidazole synthesis, which involves condensing glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of the 3,4-Difluorobenzyl Group: A nucleophilic substitution reaction is used to introduce the 3,4-difluorobenzyl group via 3,4-difluorobenzyl chloride reacting with the imidazole derivative.

In an industrial context, optimized reaction conditions are employed to maximize yield and purity. Techniques such as recrystallization and chromatography are often utilized for purification purposes.

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid has several applications across various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: The compound is investigated for its potential bioactive properties in various biological assays.
  • Pharmaceutical Development: It is explored for therapeutic properties, including antimicrobial and anticancer activities.
  • Material Science: Used in developing advanced materials with specific properties due to its unique chemical structure.

The interaction studies of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid reveal its mechanism of action involves binding to specific proteins or enzymes within biological systems. This binding can inhibit enzyme activity or modulate cellular pathways. The unique structural features imparted by the 3,4-difluorobenzyl group may enhance its binding affinity to certain targets compared to similar compounds.

Several compounds exhibit structural similarities to 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid. These include:

  • 1-(3,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.
  • 1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid: Contains methyl groups instead of fluorine.
  • 1-(3,4-difluorophenyl)-1H-imidazole-4-carboxylic acid: Features a phenyl group instead of a benzyl group.

Uniqueness

The uniqueness of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid lies in its specific arrangement of fluorine atoms on the benzyl ring. This configuration influences its reactivity and selectivity in

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

194.06555459 g/mol

Monoisotopic Mass

194.06555459 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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